N-Cbz-2-amino-1,3-propanediol

Übersicht

Beschreibung

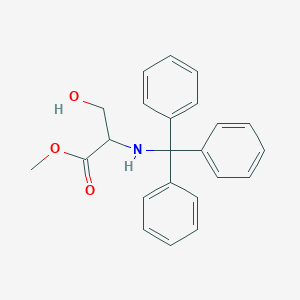

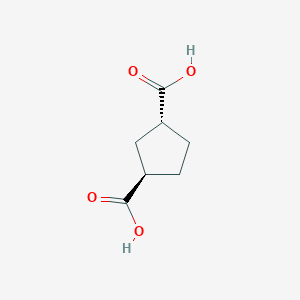

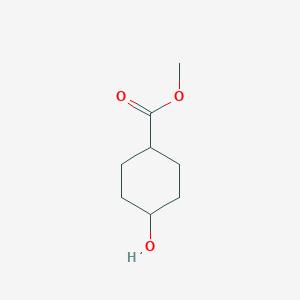

N-Cbz-2-amino-1,3-propanediol is a chemical compound with the molecular formula C11H15NO4 . It is used in research and development .

Synthesis Analysis

The synthesis of 2-amino-1,3-propanediol derivatives has been reported in the literature. One method involves starting from commercially available 2-amino-1,3-propane diols and using a two-step strategy. The amino group is first reacted with various electrophiles to produce functional diol intermediates. These intermediates are then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers . Another study reported the biosynthetic production of 2-amino-1,3-propanediol (2-APD) from glucose in metabolically engineered Escherichia coli .Molecular Structure Analysis

The molecular structure of N-Cbz-2-amino-1,3-propanediol can be found in various chemical databases . The compound has a molecular weight of 225.24 .Chemical Reactions Analysis

Cbz-protected amino groups, such as those in N-Cbz-2-amino-1,3-propanediol, can be selectively protected in good yields by reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air .Physical And Chemical Properties Analysis

N-Cbz-2-amino-1,3-propanediol has a molecular formula of C11H15NO4 and a molecular weight of 225.24 . More detailed physical and chemical properties were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application : N-Cbz-2-amino-1,3-propanediol is used for the protection of various structurally and electronically divergent aryl and aliphatic amines .

- Method : The protection is carried out using Cbz-Cl in the presence of polyethylene glycol (PEG)-400 at room temperature .

- Results : The reaction afforded excellent yields with low as well as high molecular weight PEGs .

- Field : Organic Synthesis

- Application : A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described .

- Method : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Results : A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Protection of Amines

One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

- Field : Pharmaceutical Chemistry

- Application : Since the 1940s, serinol has been used as a precursor for the synthesis of synthetic antibiotics, such as chloramphenicol .

- Method : The specific methods of application or experimental procedures for this use are not detailed in the source .

- Results : The use of serinol in this application has led to the production of effective synthetic antibiotics .

- Field : Medical Imaging

- Application : Serinol is used in the production of X-ray contrast agents .

- Method : The specific methods of application or experimental procedures for this use are not detailed in the source .

- Results : The use of serinol in this application has contributed to advancements in medical imaging .

- Field : Biochemistry

- Application : Serinol is used in the chemical synthesis of sphingosine and ceramide, which are important components of cell membranes .

- Method : The specific methods of application or experimental procedures for this use are not detailed in the source .

- Results : The use of serinol in this application has contributed to advancements in biochemistry and cell biology .

Synthesis of Synthetic Antibiotics

Production of X-ray Contrast Agents

Chemical Sphingosine/Ceramide Synthesis

- Synthesis of Advanced Intermediates

- Field : Industrial Chemistry

- Application : Serinol is used in the synthesis of advanced intermediates in industrial chemistry .

- Method : The specific methods of application or experimental procedures for this use are not detailed in the source .

- Results : The use of serinol in this application has contributed to advancements in industrial chemistry .

Zukünftige Richtungen

One study reported the biosynthetic production of 2-amino-1,3-propanediol (2-APD) from glucose in metabolically engineered Escherichia coli, demonstrating the potential for an environmentally friendly and efficient approach for 2-APD production . This suggests that N-Cbz-2-amino-1,3-propanediol and related compounds could have important applications in sustainable chemical synthesis.

Eigenschaften

IUPAC Name |

benzyl N-(1,3-dihydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c13-6-10(7-14)12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLPPMZRYNQWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442111 | |

| Record name | N-CBZ-2-AMINO-1,3-PROPANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-2-amino-1,3-propanediol | |

CAS RN |

71811-26-2 | |

| Record name | N-CBZ-2-AMINO-1,3-PROPANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)